molecular formula C8H9ClN2S B2663488 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride CAS No. 1909336-78-2

2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride

Cat. No.: B2663488
CAS No.: 1909336-78-2
M. Wt: 200.68
InChI Key: UKULHZJIPTVLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thiazole Derivatives in Medicinal Chemistry

The thiazole scaffold, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Initial work by Hofmann on benzothiazoles in 1879 laid the foundation for systematic exploration of this heterocycle. By the early 20th century, the Hantzsch synthesis method enabled broader accessibility to thiazole derivatives, catalyzing their integration into pharmaceutical research.

Thiazoles gained prominence due to their structural versatility and diverse pharmacological profiles. For instance, derivatives such as 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile demonstrated potent cytotoxicity against hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines, with half-maximal inhibitory concentration (IC~50~) values comparable to established chemotherapeutics. Similarly, thiazole-based aminopyrimidines exhibited broad-spectrum antibacterial activity, outperforming reference drugs like streptomycin against Staphylococcus aureus and Listeria monocytogenes. These findings underscore the scaffold’s adaptability in targeting multiple disease pathways.

Emergence of Cyclopropyl-Substituted Thiazoles in Drug Discovery

The incorporation of cyclopropane rings into thiazole derivatives represents a strategic advancement in rational drug design. Cyclopropane’s strained three-membered ring confers unique physicochemical properties, including enhanced metabolic stability and improved membrane permeability. For example, cyclopropyl-substituted thiazoles demonstrated remarkable antifungal activity against Candida albicans, with minimal inhibitory concentrations (MICs) as low as 0.008 µg/mL—surpassing the efficacy of nystatin in certain isolates.

The synergistic effects of cyclopropane and thiazole moieties are evident in their mechanism of action. Studies suggest that these compounds disrupt fungal cell walls by interfering with actin cytoskeleton dynamics, thereby impairing cellular protrusions critical for pathogenicity. This dual-target approach minimizes resistance development, a significant advantage over conventional antifungals.

Table 1: Comparative Antifungal Activity of Cyclopropyl-Thiazole Derivatives

Compound MIC against C. albicans (µg/mL) Reference Drug (Nystatin MIC)
Derivative A 0.008 0.015
Derivative B 0.015 0.015
Derivative C 0.031 0.015

Significance of Nitrile-Functionalized Heterocycles in Pharmaceutical Research

Nitrile groups (-C≡N) are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of heterocyclic compounds. Their strong electron-withdrawing nature enhances binding affinity to biological targets by facilitating hydrogen bonding and dipole interactions. In the context of thiazoles, nitrile-functionalized derivatives such as 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride exhibit increased polarity, which improves aqueous solubility without compromising membrane permeability.

The nitrile moiety also serves as a bioisostere for carboxylic acids, enabling selective engagement with enzymatic active sites. For instance, molecular docking studies of nitrile-containing thiazoles revealed strong intercalation with DNA-topoisomerase II complexes (PDB: 3QX3), suggesting a mechanism rooted in DNA replication inhibition. This property is particularly valuable in anticancer drug development, where targeting topoisomerases can induce apoptosis in malignant cells.

Table 2: Physicochemical Properties of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile Hydrochloride

Property Value
Molecular Formula C~8~H~8~N~2~S·HCl
Molecular Weight 200.69 g/mol
Lipophilicity (LogP) 2.1
Solubility >10 mg/mL in DMSO

Research Rationale and Scientific Significance

The design of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride integrates three pharmacophoric elements: the thiazole core, cyclopropane substituent, and nitrile functional group. This tripartite structure aims to synergize the anticancer and antimicrobial activities of thiazoles with the metabolic stability conferred by cyclopropane and the target selectivity enhanced by nitriles.

Recent advances in hybrid drug development underscore the importance of such multifunctional compounds. For example, thiazole-cyclopropane hybrids have shown dual activity against metastatic cancer cell migration (IC~50~ = 176 nM in MDA-MB-231 cells) and fungal pathogens, highlighting their potential as broad-spectrum therapeutics. Furthermore, the low cytotoxicity of these derivatives in clonogenic assays suggests a favorable safety profile, a critical consideration in translational research.

Properties

IUPAC Name

2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.ClH/c9-4-3-8-10-7(5-11-8)6-1-2-6;/h5-6H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKULHZJIPTVLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-78-2
Record name 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with thioamide derivatives under controlled conditions to form the thiazole ring. The nitrile group is then introduced through a nucleophilic substitution reaction. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds containing thiazole moieties exhibit significant pharmacological properties. Specifically, 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. Inhibiting MAO can increase the levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with these disorders .

Antioxidant Activity

The antioxidant properties of thiazole derivatives have been well-documented. Studies have shown that compounds similar to 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . This makes it a candidate for further investigation in formulations aimed at preventing oxidative damage in cells.

Molecular Modelling and Structure-Activity Relationships

Molecular modelling studies have been employed to understand the interactions of thiazole derivatives with biological targets. These studies help establish structure-activity relationships (SAR), guiding the design of more potent derivatives with enhanced efficacy against specific targets such as MAO or cholinesterase enzymes . The insights gained from these studies are crucial for optimizing the pharmacological profiles of new drug candidates.

Case Studies

Several case studies highlight the applications of similar thiazole compounds:

  • MAO Inhibition : A study demonstrated that certain thiazole derivatives effectively inhibited MAO-B activity, suggesting their potential use in treating neurodegenerative disorders. The study utilized both in vitro assays and computational modelling to validate the findings .
  • Antioxidant Properties : Another research effort focused on synthesizing thiazole-based compounds and evaluating their antioxidant capabilities through various assays. Results indicated that these compounds could significantly reduce oxidative stress markers in cellular models .

Data Table: Comparison of Thiazole Derivatives

Compound NameBiological ActivityReference
2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochlorideMAO Inhibition
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivativesAntioxidant activity
5-bromo-2-chlorobenzamido-thiazole derivativesCholinesterase inhibition

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Notes
2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride Thiazole 4-Cyclopropyl, 2-acetonitrile ~215.7 (est.) Potential API intermediate; HCl salt enhances crystallinity
Duloxetine Hydrochloride Impurity B Thiophene-propanol Thiophene, methylamino ~227.3 SSRI drug impurity; polar hydroxyl group
Dutasteride Azasteroid Trifluoromethyl aniline ~528.5 5α-reductase inhibitor; high lipophilicity
Efavirenz Benzoxazinone Cyclopropyl, trifluoromethyl ~315.7 Antiretroviral; cyclopropyl enhances metabolic stability

Key Observations:

Thiazole vs.

Cyclopropyl Substituent : Shared with efavirenz, the cyclopropyl group confers rigidity and resistance to oxidative metabolism, a critical feature in drug design .

Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., dutasteride), facilitating formulation .

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies using SHELX programs reveal distinct packing patterns influenced by substituents:

  • The acetonitrile group in the target compound may engage in weak C≡N···H interactions, whereas hydroxyl-containing analogs (e.g., duloxetine impurity B) form stronger O–H···N/O bonds .
  • Cyclopropyl groups often induce steric hindrance, reducing symmetry in crystal lattices compared to linear alkyl chains .

Table 2: Hydrogen-Bonding Patterns (Graph Set Analysis)

Compound Dominant H-Bond Motifs Graph Set Notation
2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride N–H···Cl (salt bridge), C≡N···H–C R₂²(8), C(6)
Duloxetine Hydrochloride Impurity B O–H···N, N–H···O R₂²(10), S(6)
Efavirenz O–H···F, N–H···O C(4), R₃³(12)

Research Findings and Implications

  • Synthetic Challenges : The cyclopropyl-thiazole motif requires precise stereochemical control during synthesis, often necessitating cryocrystallography for structural validation .
  • Biological Relevance : Thiazole derivatives with nitrile groups are prevalent kinase inhibitors; the acetonitrile moiety here may act as a Michael acceptor or metalloenzyme ligand.
  • Stability : Hydrochloride salts typically exhibit higher thermal stability than free bases, as evidenced by differential scanning calorimetry (DSC) trends in related compounds .

Biological Activity

2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride is a thiazole derivative with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

  • Molecular Formula : C8H8N2S·HCl
  • CAS Number : 1909336-78-2
  • IUPAC Name : 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile; hydrochloride

Synthesis

The synthesis of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride typically involves the cyclization of cyclopropylamine with thioamide derivatives. The nitrile group is introduced via nucleophilic substitution, and the final hydrochloride salt is formed by treating the free base with hydrochloric acid .

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile exhibit promising antimicrobial properties. For instance, a study on thiazole derivatives reported moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Microorganism Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes or receptors in cancer pathways. For example, compounds featuring thiazole rings have shown cytotoxic effects in various cancer cell lines .

Cell Line IC50 (µg/mL)
A431 (epidermoid carcinoma)<1.98
HT29 (colorectal carcinoma)<1.61

Enzyme Inhibition

The compound may also act as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. In vitro studies have shown that thiazole-containing compounds can effectively inhibit AChE activity .

The biological activity of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride can be attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The thiazole ring can form hydrogen bonds with biological macromolecules.
  • Hydrophobic Interactions : The cyclopropyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

Recent studies have highlighted the potential therapeutic applications of thiazole derivatives:

  • Alzheimer's Disease : A study demonstrated that thiazole-based compounds exhibited strong AChE inhibitory activity, suggesting their utility in treating cognitive decline associated with Alzheimer's disease .
  • Cancer Research : Another study indicated that thiazole derivatives could induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride?

  • Methodological Answer : The compound can be synthesized via coupling reactions between cyclopropyl-substituted thiazole precursors and acetonitrile derivatives. For example, a carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base is effective for forming amide or nitrile linkages . Acidic workup (e.g., with hydrochloric acid) facilitates isolation of the hydrochloride salt. Recrystallization from methanol/acetone mixtures improves purity .

Q. How is structural integrity confirmed post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) to resolve coupling constants and confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–2.5 ppm, thiazole protons at δ 7.0–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.
  • Elemental Analysis : Combustion analysis ensures stoichiometric agreement with C, H, N, and S content .

Q. What techniques are used to assess purity?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities.
  • Melting Point Analysis : Sharp melting points (e.g., 459–461 K) indicate crystallinity and purity .
  • Recrystallization : Solvent mixtures (e.g., DMF/acetic acid) remove byproducts .

Advanced Research Questions

Q. How are data contradictions resolved during X-ray crystallographic refinement?

  • Methodological Answer : Use programs like SHELXL for least-squares refinement, incorporating restraints for disordered regions. Validate against R-factors (R₁ < 0.05 for high-resolution data) and check for overfitting using the "free R-factor" (Δ < 5% between R₁ and R_free). Hydrogen bonding networks should align with Etter’s rules for geometric plausibility . For example, thiazole nitrogen may form N–H⋯N bonds with an R₂²(8) graph-set motif .

Q. How can hydrogen bonding patterns in the crystal lattice inform molecular aggregation?

  • Methodological Answer : Apply graph-set analysis to classify hydrogen bonds (e.g., D, C, or R motifs) and identify supramolecular synthons. For instance, cyclopropyl-thiazole derivatives often exhibit dimerization via N–H⋯N interactions, creating inversion dimers stacked along crystallographic axes. Computational tools like Mercury (CCDC) visualize these networks and predict stability .

Q. What computational approaches predict physicochemical properties for SAR studies?

  • Methodological Answer :
  • LogP/LogD : Use software like JChem to calculate partition coefficients (e.g., LogD ~2.08 at pH 7.4), guiding solubility optimization .
  • pKa Estimation : Predict acid/base behavior (e.g., thiazole nitrogen pKa ~11.12) to design pH-stable formulations .
  • QSAR Modeling : Corrogate calculated molar refractivity (~44.82 cm³) with bioactivity data to prioritize analogs .

Q. How are stereochemical uncertainties addressed in cyclopropane-thiazole hybrids?

  • Methodological Answer :
  • VCD/ROA Spectroscopy : Vibrational circular dichroism distinguishes enantiomers by comparing experimental and DFT-simulated spectra.
  • X-ray Anomalous Dispersion : Assign absolute configuration using Bijvoet differences in high-resolution datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.